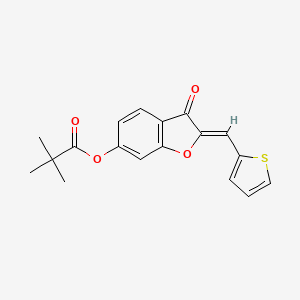

(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Description

The compound (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate (CAS: 858766-43-5) is a benzofuran derivative characterized by a fused bicyclic core. Its structure includes a thiophen-2-ylmethylidene group at the C2 position and a bulky 2,2-dimethylpropanoate (pivalate) ester at the C6 position . With a molecular formula of C₂₂H₂₂O₆ and a molecular weight of 382.14 g/mol, this compound’s structural uniqueness lies in its sulfur-containing thiophene substituent, which distinguishes it from phenyl or heteroaromatic analogs.

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4S/c1-18(2,3)17(20)21-11-6-7-13-14(9-11)22-15(16(13)19)10-12-5-4-8-23-12/h4-10H,1-3H3/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKISWPZFGFATJC-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate represents a novel class of organic molecules with potential biological activities. This article explores its biological activity, particularly focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action based on recent research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : C20H22O4S

- IUPAC Name : this compound

Biological Activity Overview

Recent studies have highlighted the compound's potential in various biological applications:

Anti-inflammatory Activity

The compound has been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX), particularly COX-II, which is a target for anti-inflammatory drugs.

Key Findings :

- Inhibition of COX Enzymes : Molecular docking studies indicate that the compound fits well within the active site of COX-II, suggesting a mechanism of inhibition similar to established NSAIDs like Celecoxib. The IC50 value for COX-II inhibition was found to be significantly lower than that for COX-I, indicating selectivity towards COX-II .

| Compound | IC50 (COX-I) | IC50 (COX-II) | Selectivity Index |

|---|---|---|---|

| (2Z)-Compound | 22.25 μM | 0.52 μM | 10.73 |

| Celecoxib | 0.89 μM | 0.78 μM | 9.51 |

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines.

Case Study :

A study tested the compound against a panel of 60 human tumor cell lines derived from nine different neoplastic diseases. The results showed significant growth inhibition at a concentration of 10 μM .

| Cell Line Type | % Inhibition at 10 μM |

|---|---|

| Breast Cancer | 65% |

| Lung Cancer | 70% |

| Colon Cancer | 60% |

The proposed mechanism of action for the biological activities of this compound includes:

- Inhibition of Prostaglandin Synthesis : By selectively inhibiting COX-II, the compound reduces the production of pro-inflammatory prostaglandins.

- Induction of Apoptosis in Cancer Cells : The cytotoxic effects observed in cancer cell lines suggest that the compound may induce apoptosis through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The target compound belongs to a family of (2Z)-3-oxo-2,3-dihydro-1-benzofuran derivatives with variable substituents on the benzylidene group and ester moiety. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Properties

Methoxyphenyl Analogs: Methoxy groups (e.g., 2,4,5-trimethoxy in 622360-70-7) increase polarity and water solubility but may reduce membrane permeability . Heteroaromatic Groups: Pyridine (622795-29-3) introduces a basic nitrogen, altering pH-dependent solubility and bioavailability .

Ester Group Modifications: 2,2-Dimethylpropanoate (Pivalate): The bulky tert-butyl group in the target compound sterically shields the ester bond, slowing enzymatic hydrolysis and improving metabolic stability compared to methyl or furoate esters .

Implications for Bioactivity

- Ferroptosis Induction : highlights that benzofuran derivatives with electron-withdrawing groups (e.g., bromine in 620546-30-7) may enhance ferroptosis sensitivity in cancer cells .

- Insecticidal Activity : Bulky esters like pivalate (as in the target) could delay degradation in plant tissues, extending bioactivity against pests (see on plant-derived biomolecules) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.